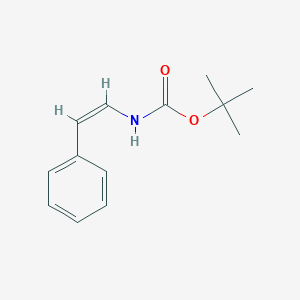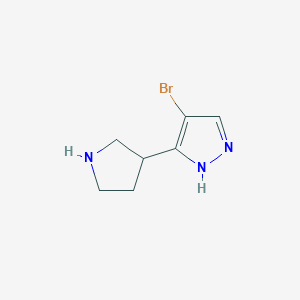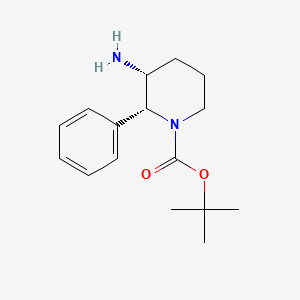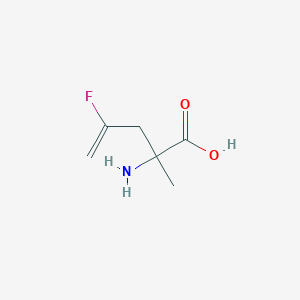
2-Amino-4-fluoro-2-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-2-methylpent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the fluorination of a precursor compound, such as 2-Amino-2-methylpent-4-enoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-2-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-Amino-4-fluoro-2-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its fluorine-containing structure which can enhance the metabolic stability of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-2-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The amino group and double bond also play crucial roles in the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpent-4-enoic acid: Lacks the fluorine atom, which can result in different reactivity and biological activity.
2-Amino-4-fluorobutanoic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
2-Amino-4-fluorophenylacetic acid: Contains a phenyl group instead of an aliphatic chain, leading to different applications and reactivity.
Uniqueness
2-Amino-4-fluoro-2-methylpent-4-enoic acid is unique due to the combination of the amino group, fluorine atom, and double bond in its structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
2-amino-4-fluoro-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)3-6(2,8)5(9)10/h1,3,8H2,2H3,(H,9,10) |
InChI Key |
KDXXPFRTCIYEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
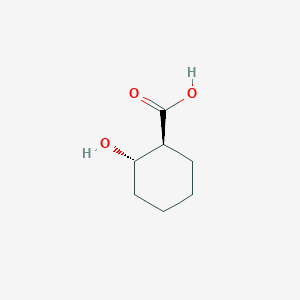


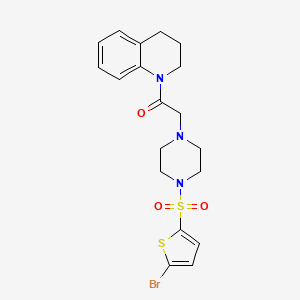
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
